1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride

Chiral resolution Enantiomeric purity Process chemistry

1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride (CAS 1219381-51-7) is the hydrochloride salt of a racemic 1-amino-3-methyl-substituted benzazepinone. The benzazepine core constitutes a conformationally restricted bicyclic scaffold in which a benzene ring is fused to a seven-membered azepine lactam, yielding a rigid phenylglycine mimetic.

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
CAS No. 1219381-51-7
Cat. No. B11883649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride
CAS1219381-51-7
Molecular FormulaC11H15ClN2O
Molecular Weight226.70 g/mol
Structural Identifiers
SMILESCN1CCC2=CC=CC=C2C(C1=O)N.Cl
InChIInChI=1S/C11H14N2O.ClH/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14;/h2-5,10H,6-7,12H2,1H3;1H
InChIKeySZVBAHZVILUGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one Hydrochloride (CAS 1219381-51-7): Procurement-Relevant Structural and Pharmacological Context


1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride (CAS 1219381-51-7) is the hydrochloride salt of a racemic 1-amino-3-methyl-substituted benzazepinone . The benzazepine core constitutes a conformationally restricted bicyclic scaffold in which a benzene ring is fused to a seven-membered azepine lactam, yielding a rigid phenylglycine mimetic . The (S)-enantiomer of the free base (CAS 253324-92-4) is unambiguously identified as Semagacestat Metabolite M2 (LSN476316), the major circulating hydrolytic metabolite of the γ-secretase inhibitor semagacestat (LY450139) . The hydrochloride salt form (MW 226.70 g/mol) is the predominant commercially supplied physical form, offering enhanced aqueous solubility and handling characteristics relative to the free base (MW 190.24 g/mol) .

Why Generic 1-Amino-benzazepinone Analogs Cannot Substitute for CAS 1219381-51-7 in Regulated Research and Development


This compound sits at the intersection of two procurement-critical differentiation axes: stereochemical identity and salt-form specification. The racemic hydrochloride (CAS 1219381-51-7) is not freely interchangeable with the enantiopure (S)-HCl (CAS 425663-71-4) or (R)-HCl (CAS 874910-35-7), because published resolution studies demonstrate that racemate utilization in downstream synthesis produces diastereomeric mixtures requiring low-yield chromatographic separation, whereas enantiopure (S)-1 (CAS 253324-92-4) is obtainable at >99.8% ee and >80% chemical yield . Furthermore, the hydrochloride salt cannot be substituted by the free base (CAS 253324-91-3) without adjusting stoichiometry, solubility, and formulation parameters—the HCl salt has a molecular weight of 226.70 g/mol versus 190.24 g/mol for the free base, a 19.2% mass difference that directly impacts molar calculations in quantitative bioanalytical workflows . In the specific context of semagacestat development programs, the (S)-enantiomer is the authenticated reference standard for Metabolite M2 (LSN476316); substitution with racemic material or the (R)-antipode invalidates pharmacokinetic quantification because the human disposition study identified only the (S)-configured M2 as the circulating species accounting for approximately 27% of total radioactivity exposure .

Quantitative Differentiation Evidence for 1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one Hydrochloride Versus Closest Analogs


Enantiomeric Excess and Preparative Yield: (S)-Enantiomer Versus Racemate in Downstream Synthesis Efficiency

The (S)-enantiomer of 1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one was obtained via classical resolution with L-dtta, achieving >99.8% enantiomeric excess and >80% isolated chemical yield . In contrast, use of the racemate (RS)-1 in downstream amide coupling produced diastereomeric product mixtures that required chromatographic separation, resulting in low overall yields and presenting a scale-up bottleneck . The dynamic resolution process was successfully implemented at pilot-plant scale, demonstrating that enantiopure (S)-1 is the process-viable form for multi-gram to kilogram synthesis campaigns .

Chiral resolution Enantiomeric purity Process chemistry Benzazepine scaffold

Human Plasma Pharmacokinetic Exposure: Semagacestat Metabolite M2 Versus Metabolite M3

Following a single 140-mg oral dose of [14C]semagacestat to healthy male subjects (n=6), the (S)-configured M2 metabolite accounted for approximately 27% of total radioactivity exposure (relative AUC₀₋₂₄), compared to only approximately 10% for the M3 metabolite (benzylic hydroxylation product) and approximately 29% for unchanged parent semagacestat . M2 and M3 each accounted for approximately 20% of the administered dose in excreta (urine plus feces) . Critically, M2 formation proceeds via non-CYP-mediated hydrolysis of the amide bond proximal to the benzazepine ring, whereas M3 formation is primarily CYP3A-mediated, with cDNA-expressed CYP3A5 approximately 2-fold more efficient than CYP3A4 . This pathway divergence means that M2 exposure is not subject to CYP3A pharmacogenetic variability or drug-drug interaction liability, unlike M3.

Drug metabolism Pharmacokinetics Metabolite profiling Gamma-secretase inhibitor

Hydrochloride Salt Versus Free Base: Molecular Weight and Solubility Differentiation for Quantitative Bioanalytical Workflows

1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride (CAS 1219381-51-7) has a molecular formula of C11H15ClN2O and a molecular weight of 226.70 g/mol . The corresponding free base (CAS 253324-91-3) has a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol . This represents a 19.2% mass difference (36.46 g/mol attributable to HCl), which directly propagates into a 19.2% error in molar concentration calculations if the salt form is misidentified in quantitative workflows . The hydrochloride salt is reported to exhibit enhanced aqueous solubility and stability, making it the preferred physical form for pharmaceutical research applications including dissolution testing, formulation screening, and preparation of stock solutions for biological assays .

Salt-form selection Analytical reference standard Solubility Formulation pre-formulation

Conformational Restriction: Benzazepine Scaffold Versus Acyclic Phenylglycine in Structure–Activity Relationship Studies

1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one functions as a conformationally restricted analog of phenylglycine, in which the α-amino acid backbone is locked within a seven-membered lactam ring fused to the aromatic system . The PubChem-computed molecular descriptors indicate 0 rotatable bonds for the core amino acid moiety within the benzazepine scaffold, compared to 2 rotatable bonds (Cα–N and Cα–COOH bonds) in acyclic phenylglycine . This conformational restriction was explicitly exploited in SAR investigations requiring preparation of (S)-1 as a pure enantiomer serving as a constrained building block for target compound synthesis . The racemate utilization created practical problems attributed to diastereomeric product complexity, whereas enantiopure (S)-1 provided unambiguous stereochemical assignment in final target molecules .

Conformational constraint Phenylglycine mimetic Drug design Scaffold rigidification

Defined Research and Industrial Application Scenarios for 1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one Hydrochloride (CAS 1219381-51-7)


Semagacestat Metabolite M2 Reference Standard for Regulated Bioanalytical Method Validation

In LC-MS/MS method development for quantifying semagacestat and its metabolites in human plasma, the (S)-enantiomer hydrochloride (CAS 425663-71-4) is the authenticated reference standard for Metabolite M2 (LSN476316). The racemic hydrochloride (CAS 1219381-51-7) may serve as a system suitability or impurity marker provided its stereochemical composition is documented. Given that M2 accounts for approximately 27% of total circulating radioactivity exposure versus approximately 10% for M3, accurate M2 quantification is essential for pharmacokinetic profiling . Laboratories must verify enantiomeric purity of the reference standard by chiral HPLC or CE to ensure method accuracy, as the (R)-enantiomer (CAS 874910-35-7) is not a human metabolite of semagacestat and would produce a systematic positive bias if present .

Conformationally Constrained Amino Acid Building Block for Peptidomimetic and SAR Synthesis

The benzazepine scaffold serves as a rigid phenylglycine surrogate in medicinal chemistry programs targeting receptors or enzymes where conformational pre-organization enhances binding affinity. The (S)-enantiomer free base (CAS 253324-92-4) has been used as a constrained building block in SAR investigations . The racemic hydrochloride (CAS 1219381-51-7) may be suitable for initial exploratory chemistry where subsequent chiral separation is planned, but procurement of enantiopure (S)-1 (>99.8% ee) is recommended for late-stage SAR to avoid diastereomeric product mixtures that reduce overall yield and complicate biological interpretation . The free base form is preferred for amide coupling and N-functionalization chemistry, while the HCl salt is suitable for aqueous-phase transformations or when the hydrochloride serves as a convenient storage form with enhanced stability.

CYP3A Phenotyping Probe Substrate Metabolite Standard in Drug–Drug Interaction Studies

Because M3 (benzylic hydroxylation product) formation is CYP3A-mediated while M2 formation is CYP-independent, the M2/M3 ratio in plasma or hepatocyte incubations serves as a phenotype-discriminating metric for CYP3A activity . Authentic reference standards of both M2 (as the (S)-enantiomer hydrochloride or free base) and M3 (LSN2559313) are required for this application. The M2 standard enables quantification of the non-CYP-dependent pathway, establishing the baseline against which CYP3A-mediated M3 formation is normalized. This application is relevant to pharmaceutical development programs assessing CYP3A pharmacogenetics (CYP3A4 vs CYP3A5 genotype) or CYP3A-mediated drug–drug interaction liability .

Process Chemistry Development and Scale-Up of Benzazepine-Containing APIs

The dynamic resolution process described for 1-amino-3-methyl-1,3,4,5-tetrahydrobenzo[d]azepin-2-one was implemented at pilot-plant scale, demonstrating the industrial feasibility of producing enantiopure (S)-1 at multi-kilogram quantities . For process chemistry groups developing benzazepine-based APIs, the racemic hydrochloride (CAS 1219381-51-7) may serve as starting material for in-house resolution method development or as a reference for chiral purity method validation. The classical resolution with L-dtta provides a benchmark (>99.8% ee, >80% yield) against which alternative resolution conditions can be compared. The undesired (R)-enantiomer can be racemized and recycled, improving overall process atom economy .

Quote Request

Request a Quote for 1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.